Isopropyl trifluoromethanesulfonate

Catalog No.
S1497889
CAS No.
41029-44-1
M.F
C4H7F3O3S
M. Wt
192.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Isopropyl trifluoromethanesulfonate

CAS Number

41029-44-1

Product Name

Isopropyl trifluoromethanesulfonate

IUPAC Name

propan-2-yl trifluoromethanesulfonate

Molecular Formula

C4H7F3O3S

Molecular Weight

192.16 g/mol

InChI

InChI=1S/C4H7F3O3S/c1-3(2)10-11(8,9)4(5,6)7/h3H,1-2H3

InChI Key

NDJBHBQUEAGIOB-UHFFFAOYSA-N

SMILES

CC(C)OS(=O)(=O)C(F)(F)F

Synonyms

Isopropyl triflate; Isopropyl trifluoromethanesulfonate

Canonical SMILES

CC(C)OS(=O)(=O)C(F)(F)F

Organic Synthesis:

  • Alkylation: Isopropyl triflate acts as a potent alkylating agent, introducing an isopropyl group (CH(CH3)2) to various nucleophiles, including alcohols, phenols, amines, and thiols. This reaction is crucial for creating diverse organic molecules, including pharmaceuticals, agrochemicals, and materials [].
  • Acylation: i-PrOTf can also function as an acylating agent, forming ester or amide bonds with various nucleophiles. This property enables the synthesis of complex organic structures, including peptides, nucleic acids, and other biomolecules [].

Medicinal Chemistry:

  • Synthesis of pharmaceuticals: Isopropyl triflate plays a significant role in the synthesis of various drugs due to its efficient alkylation and acylation capabilities. It is particularly useful for introducing specific functional groups onto complex molecules, contributing to the development of new medications [].
  • Modification of biomolecules: i-PrOTf can be used to modify biomolecules like proteins and peptides for research purposes. This modification allows scientists to study the structure-function relationship of these molecules and develop novel therapeutic agents [].

Polymer Chemistry:

  • Modification of polymers: Isopropyl triflate facilitates the modification of polymers by introducing functional groups, altering their properties, and creating new materials with desired characteristics. This technique is used in the development of advanced polymers for various applications, such as drug delivery systems, membranes, and composites [].

Other Applications:

  • Catalysis: i-PrOTf can act as a catalyst in specific organic reactions, accelerating the reaction rate and improving efficiency. This application is still under exploration, but it holds promise for developing more efficient and sustainable synthetic processes.

Isopropyl trifluoromethanesulfonate, with the chemical formula C4H7F3O3S, is a colorless liquid that serves as a versatile reagent in organic synthesis. This compound features a trifluoromethanesulfonate group, which is characterized by its strong electron-withdrawing properties due to the presence of three fluorine atoms attached to the sulfur atom. The triflate group is known for being an excellent leaving group in nucleophilic substitution reactions, making isopropyl trifluoromethanesulfonate particularly useful in various chemical transformations .

  • Nucleophilic Substitution: It reacts readily with nucleophiles to form isopropyl derivatives. For instance, it can react with alcohols to yield isopropyl ethers.
  • Alkylation Reactions: In these reactions, isopropyl trifluoromethanesulfonate can introduce the isopropyl group into various substrates, enhancing their reactivity .
  • Catalytic

Isopropyl trifluoromethanesulfonate can be synthesized through several methods:

  • Direct Reaction with Triflic Anhydride: Isopropanol can react with triflic anhydride in the presence of a base such as pyridine, resulting in the formation of isopropyl trifluoromethanesulfonate.
  • Substitution Reactions: It can also be produced by reacting isopropyl alcohol with sulfur trioxide and trifluoroacetic anhydride, leading to the formation of the desired compound .

Isopropyl trifluoromethanesulfonate finds applications in various fields:

  • Organic Synthesis: It is widely used as a reagent for alkylation and as a leaving group in nucleophilic substitution reactions.
  • Catalysis: The compound serves as a catalyst in several organic reactions, enhancing reaction rates and selectivity .
  • Pharmaceuticals: Its utility in modifying biological molecules makes it valuable in drug development processes.

Isopropyl trifluoromethanesulfonate shares similarities with other sulfonate esters but stands out due to its unique trifluoromethyl group. Here are some comparable compounds:

Compound NameStructureUnique Features
Methyl trifluoromethanesulfonateCH3OSO2CF3Smaller methyl group; more volatile
Ethyl trifluoromethanesulfonateC2H5OSO2CF3Larger ethyl group; similar reactivity
Benzyl trifluoromethanesulfonateC6H5CH2OSO2CF3Aromatic ring enhances stability and reactivity
Triflic acidCF3SO3HStronger acidity; serves as a precursor for sulfonates

Isopropyl trifluoromethanesulfonate's unique structure allows it to act effectively as both a reagent and a catalyst, providing distinct advantages over its analogs in specific synthetic applications .

The history of triflate chemistry begins with the synthesis of trifluoromethanesulfonic acid (triflic acid) in 1954 by Haszeldine and Kidd, who pioneered early methods for its preparation. This superacid, with a pKa of approximately -14.7, represented a significant advancement in acid chemistry due to its exceptional strength and stability. The development of triflate compounds emerged from the recognition that the trifluoromethanesulfonate group (triflate, -OTf) could serve as an exceptional leaving group in organic reactions.

Isopropyl trifluoromethanesulfonate specifically emerged as researchers began exploring various alkyl derivatives of triflic acid to expand the repertoire of triflate reagents. The systematic investigation of these compounds in the 1970s, particularly documented in publications such as the "Reactive triflate alkylating agents" in the Journal of Organic Chemistry (1977), established their utility in organic synthesis. These early studies demonstrated that alkyl triflates, including the isopropyl variant, exhibited superior reactivity compared to traditional alkylating agents like alkyl halides and tosylates.

The recognition of triflate compounds as valuable synthetic tools led to the standardization of their preparation methods and the exploration of their diverse applications. Throughout the 1980s and 1990s, synthetic methodologies involving isopropyl triflate continued to evolve, cementing its position in the organic chemist's arsenal.

Significance in Modern Organic Synthesis

Isopropyl trifluoromethanesulfonate, with the chemical formula C₄H₇F₃O₃S, has become an indispensable reagent in contemporary organic synthesis. Its significance derives primarily from its exceptional leaving group ability, which is attributed to the strongly electron-withdrawing nature of the trifluoromethyl group and the resonance stabilization of the triflate anion. The molecular structure features an isopropyl group attached to a trifluoromethanesulfonyl moiety, creating a highly reactive species for numerous transformations.

The compound serves as a potent alkylating agent, enabling the transfer of the isopropyl group to various nucleophilic sites, including oxygen, nitrogen, and sulfur atoms. This reactivity makes it particularly valuable for the installation of isopropyl protecting groups and for the construction of more complex molecular architectures in pharmaceutical and agrochemical synthesis.

Additionally, isopropyl triflate participates in various carbon-carbon bond-forming reactions, serving as a key intermediate in palladium-catalyzed cross-coupling processes and other metal-mediated transformations. Its application in the synthesis of biologically active compounds underscores its importance in medicinal chemistry and related fields.

Table 1: Physical and Chemical Properties of Isopropyl Trifluoromethanesulfonate

PropertyValueReference
Chemical FormulaC₄H₇F₃O₃S
Molecular Weight192.16 g/mol
CAS Number41029-44-1
Physical StateColorless liquid
Boiling Point133.5±35.0 °C (Predicted)
Density1.385±0.06 g/cm³ (Predicted)
Reactivity ProfileStrong alkylating agent; excellent leaving group
Storage ConditionsUnder inert gas; moisture sensitive

Current Research Trends and Challenges

Current research involving isopropyl trifluoromethanesulfonate spans several areas, reflecting ongoing efforts to expand its applications and address limitations associated with its use. One significant research direction involves the development of catalytic systems that incorporate isopropyl triflate or related compounds for enantioselective transformations. The reactivity of triflate groups in conjunction with transition metal catalysts continues to be explored for novel bond-forming processes.

Investigations into the nucleophilic behavior of the triflate anion represent another important research frontier. Though traditionally considered a non-nucleophilic leaving group, studies have revealed circumstances under which the triflate ion can exhibit nucleophilic character, opening new possibilities for synthetic applications. Researchers are actively exploring the dual nature of triflate compounds, including isopropyl triflate, as both electrophiles and potential sources of nucleophilic triflate.

Despite its utility, working with isopropyl trifluoromethanesulfonate presents several challenges. Its moisture sensitivity necessitates careful handling and storage under inert conditions. Additionally, the compound's reactivity makes it potentially hazardous, requiring appropriate safety protocols. Ongoing research aims to develop more stable derivatives or alternative reagents that maintain the desired reactivity while addressing these practical limitations.

Another challenge in triflate chemistry involves the environmental impact of fluorinated compounds. As sustainability becomes increasingly important in chemical research, developing greener alternatives to traditional triflate reagents represents an emerging research focus.

XLogP3

1.7

Dates

Modify: 2023-08-15

Explore Compound Types